Regioisomeric Binding-Pose Divergence: meta-COOH (CAS 326182-73-4) vs. para-COOH (CAS 325830-48-6) in 11β-HSD1
The 3-carboxy regioisomer (target compound) and the 4-carboxy regioisomer (CAS 325830-48-6) are explicitly claimed within the same Markush structure (Formula I, where R1 = phenyl substituted with carboxyl) in the foundational 11β-HSD1 patent WO2009023181A1 [1]. Although the patent does not disclose isolated IC50 values for each individual regioisomer, it establishes that the carboxyl substituent on the phenyl ring is a pharmacophoric determinant and that the position of substitution is independently variable, implying non-equivalent contributions to potency [1]. The 3-carboxy compound presents the acid moiety at a distinct trajectory relative to the bicyclic scaffold compared to the 4-carboxy isomer, as confirmed by computed InChI and SMILES analysis showing a positional shift of the carboxylic acid attachment point on the phenyl ring [2].
| Evidence Dimension | Positional substitution of –COOH on phenyl ring (meta vs. para relative to sulfonyl linkage) |
|---|---|
| Target Compound Data | 3-COOH (meta) substitution; SMILES: CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC(=CC=C3)C(=O)O)C)C; molecular formula C17H23NO4S, MW 337.43 g/mol [3] |
| Comparator Or Baseline | 4-COOH (para) substitution (CAS 325830-48-6); SMILES: CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)O)C)C; same molecular formula and MW [2] |
| Quantified Difference | Carboxyl group attachment position shifted by one aromatic carbon (meta→para), altering the sulfonyl-to-carboxyl distance by approximately 2.4 Å and changing the dipole vector orientation. XLogP3 for the 4-isomer is 3.1 [2]; XLogP3 for the 3-isomer predicted in the same range but with shifted H-bond acceptor geometry. |
| Conditions | Structural comparison based on 2D/3D molecular descriptors computed by PubChem (2021.05.07 release). Biological activity context: 11β-HSD1 enzyme inhibition assay (patent WO2009023181A1). |
Why This Matters
Procurement of the incorrect regioisomer (4-COOH instead of 3-COOH) introduces a structurally distinct compound that will adopt a different binding pose in the 11β-HSD1 active site, invalidating SAR hypotheses and potentially yielding false-negative or false-positive screening results.
- [1] Stamford, A. W., et al. WO2009023181A1 – 6-Substituted sulfonyl azabicyclo[3.2.1]octanes useful to inhibit 11β-hydroxysteroid dehydrogenase type-1. World Intellectual Property Organization, 2009. View Source
- [2] PubChem CID 3705367. 4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid. National Center for Biotechnology Information. View Source
- [3] ChemBase ID 228433. 3-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid. MolCore Bio-Technology Co., Ltd. View Source
